Succinate d'ammonium

Vue d'ensemble

Description

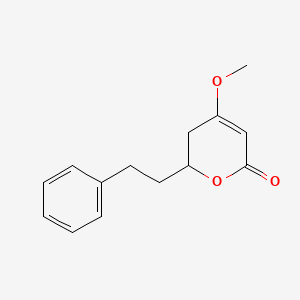

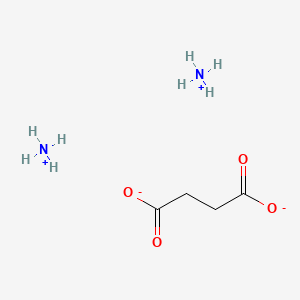

Ammonium succinate is a chemical compound formed by the combination of succinic acid and ammonium ions. Succinic acid, also known as butanedioic acid, is a dicarboxylic acid that plays a significant role in the Krebs cycle, an essential metabolic pathway in living organisms. Ammonium succinate is known for its applications in various fields, including chemistry, biology, and industry.

Applications De Recherche Scientifique

Ammonium succinate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Plays a role in metabolic studies and as a component in culture media for microbial growth.

Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.

Industry: Utilized in the production of biodegradable plastics, deicing agents, and as a buffering agent in various industrial processes.

Mécanisme D'action

Target of Action

Ammonium succinate primarily targets the tricarboxylic acid (TCA) cycle , a central metabolic network in most organisms . It also interacts with AMT-type ammonium transporters in plants, which are crucial for high-affinity ammonium uptake .

Mode of Action

Ammonium succinate interacts with its targets by triggering rapid changes in cytosolic pH, gene expression, and post-translational modifications of proteins . This leads to coordinated ammonium uptake, enhanced ammonium assimilation, altered oxidative and phytohormonal status, and reshaped root system architecture .

Biochemical Pathways

Ammonium succinate affects the TCA cycle, leading to the production of succinate, a key intermediate in this cycle . Succinate can exit the mitochondrial matrix and function in the cytoplasm as well as the extracellular space, changing gene expression patterns, modulating the epigenetic landscape, or demonstrating hormone-like signaling . It also influences the glutamine synthetase (GS)/glutamate synthase (GOGAT) and the glutamate dehydrogenase (GDH)/aspartate aminotransferase (AspAT) pathways, which facilitate the conversion of α-ketoglutarate (AKG) and ammonium into glutamate and glutamine .

Pharmacokinetics

Pharmacokinetics is principally used to quantitatively assess the adme properties of drugs within a living organism that determine the safety and effectiveness of drugs .

Result of Action

The action of ammonium succinate results in molecular and cellular effects such as apoplastic acidification, coordinated ammonium uptake, enhanced ammonium assimilation, altered oxidative and phytohormonal status, and reshaped root system architecture . It also leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α) by inhibiting prolyl hydroxylases, which enhances inflammatory responses .

Action Environment

Environmental factors significantly influence the action of ammonium succinate. For instance, soil conditions must be particular to cause ammonium toxicity, e.g., when plenty of ammonium is released from applied N fertilizers or from rapid ammonification of organic matter in waterlogged and acidic soils, where nitrification is inhibited . Also, the presence of a high radiation field can affect the stability of ammonium succinate .

Analyse Biochimique

Biochemical Properties

Ammonium succinate is known for its role in biochemical reactions, particularly in the tricarboxylic acid (TCA) cycle. It interacts with several enzymes, including succinate dehydrogenase, which catalyzes the oxidation of succinate to fumarate. This interaction is crucial for the production of ATP in the electron transport chain. Additionally, ammonium succinate can act as a signaling molecule, influencing various cellular processes .

Cellular Effects

Ammonium succinate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ammonium succinate can penetrate biological membranes and act as a signaling molecule, helping to regulate the endocrine system and normalize hormone production . It also plays a role in cellular bioenergetics, impacting ATP production and energy homeostasis .

Molecular Mechanism

At the molecular level, ammonium succinate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to modulate their activity. For example, succinate, the anionic form of succinic acid, is involved in the TCA cycle and is converted into fumarate by succinate dehydrogenase. This process is essential for ATP production and cellular respiration . Additionally, ammonium succinate can influence gene expression by acting as a signaling molecule, thereby affecting various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium succinate can change over time. Studies have shown that ammonium succinate is stable under certain conditions but can degrade over time, leading to changes in its efficacy. For example, in experiments involving brain ischemia, ammonium succinate was found to prevent postischemic hypoperfusion and hypooxygenation, demonstrating its potential as a therapeutic agent

Dosage Effects in Animal Models

The effects of ammonium succinate vary with different dosages in animal models. Studies have shown that at therapeutic doses, ammonium succinate can increase the survival rate of rats with acute brain ischemia by preventing postischemic hypoperfusion and hypooxygenation . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

Ammonium succinate is involved in several metabolic pathways, including the TCA cycle. It interacts with enzymes such as succinate dehydrogenase, which catalyzes the conversion of succinate to fumarate. This interaction is crucial for the production of ATP and the regulation of cellular metabolism . Additionally, ammonium succinate can influence metabolic flux and metabolite levels, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, ammonium succinate is transported and distributed through specific transporters and binding proteins. In plants, for example, ammonium transporters (AMTs) mediate the uptake and distribution of ammonium across cellular membranes . These transporters play a crucial role in maintaining nitrogen homeostasis and ensuring the efficient transport of ammonium succinate to various cellular compartments .

Subcellular Localization

The subcellular localization of ammonium succinate is essential for its activity and function. In plants, ammonium transporters are localized to specific cellular compartments, such as the plasma membrane and endosomal membranes . This localization is crucial for the efficient uptake and distribution of ammonium succinate within the cell, ensuring its availability for various biochemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium succinate can be synthesized by reacting succinic acid with ammonium hydroxide. The reaction typically involves dissolving succinic acid in water and then adding ammonium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of ammonium succinate.

Industrial Production Methods: In industrial settings, ammonium succinate is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the controlled addition of ammonium hydroxide to an aqueous solution of succinic acid, followed by heating and crystallization to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Ammonium succinate undergoes various chemical reactions, including:

Dehydration: Heating ammonium succinate can lead to the formation of succinimide through the loss of water molecules.

Oxidation: Ammonium succinate can be oxidized to form fumaric acid or maleic acid under specific conditions.

Substitution: The ammonium ion in ammonium succinate can be replaced by other cations in exchange reactions.

Common Reagents and Conditions:

Dehydration: Typically involves heating ammonium succinate at elevated temperatures.

Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Involves the use of other cationic salts in aqueous solutions.

Major Products:

Succinimide: Formed through dehydration.

Fumaric Acid and Maleic Acid: Formed through oxidation.

Comparaison Avec Des Composés Similaires

Sodium Succinate: Similar to ammonium succinate but contains sodium ions instead of ammonium ions.

Potassium Succinate: Contains potassium ions and has similar chemical properties.

Calcium Succinate: Contains calcium ions and is used in different applications.

Uniqueness: Ammonium succinate is unique due to its specific ammonium ion content, which can influence its solubility, reactivity, and applications compared to other succinate salts. Its role in biological systems and potential therapeutic applications also distinguish it from other similar compounds.

Propriétés

Numéro CAS |

2226-88-2 |

|---|---|

Formule moléculaire |

C4H9NO4 |

Poids moléculaire |

135.12 g/mol |

Nom IUPAC |

azanium;4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3 |

Clé InChI |

ZBALFGIGLVIXBV-UHFFFAOYSA-N |

SMILES |

C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |

SMILES canonique |

C(CC(=O)[O-])C(=O)O.[NH4+] |

Key on ui other cas no. |

2226-88-2 15574-09-1 |

Pictogrammes |

Irritant |

Synonymes |

1,2 Ethanedicarboxylic Acid 1,2-Ethanedicarboxylic Acid 1,4 Butanedioic Acid 1,4-Butanedioic Acid Ammonium Succinate Butanedioic Acid Potassium Succinate Succinate Succinate, Ammonium Succinate, Potassium Succinic Acid |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ammonium succinate?

A1: Ammonium succinate has a molecular formula of C4H14N2O4 and a molecular weight of 154.17 g/mol. []

Q2: Is there spectroscopic data available for ammonium succinate?

A2: Yes, studies have characterized ammonium succinate using techniques like Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), and X-ray powder diffraction (WXRD). [] These techniques provide insights into the compound's structure, bonding, and crystalline properties.

Q3: What is the role of ammonium succinate in the production of polybutylene succinate (PBS)?

A3: Ammonium succinate serves as a monomer in the synthesis of PBS, a biodegradable plastic. It reacts with 1,4-butanediol via a two-stage melt polycondensation process to yield high molecular weight PBS. [, ]

Q4: Can ammonium succinate be used to produce fully biobased PBS?

A4: Yes, research indicates the successful synthesis of fully biobased PBS using biomass-derived ammonium succinate and 1,4-butanediol as monomers. [] This method utilizes an efficient composite catalyst system and a three-step polymerization process.

Q5: Are there other industrial applications for ammonium succinate?

A5: Ammonium succinate is used as a tin slag reducer in the electronic processing industry. This helps in reusing the tin slag, improving welding and product quality. [] It is also a component in windshield washing fluids, enhancing ice removal and preventing ice formation. []

Q6: How does ammonium succinate affect the production of clavine alkaloids in Claviceps purpurea?

A6: Ammonium succinate is an optimal nitrogen source for Claviceps purpurea cultures producing clavine alkaloids. Studies demonstrate enhanced yields when using higher concentrations of ammonium succinate in the growth medium. [, ]

Q7: What is the effect of ammonium succinate on fluorescein production in microorganisms?

A7: Research shows that ammonium succinate, when used as a nitrogen source, influences fluorescein pigment production in certain microorganisms. Optimal production was observed at a specific concentration of ammonium succinate alongside essential ions like phosphate, magnesium, sulfate, and iron. []

Q8: Does ammonium succinate impact tyrothricin production in Bacillus brevis?

A8: Yes, Bacillus brevis can utilize ammonium succinate as the sole nitrogen source for growth and tyrothricin production in submerged cultures. Adding B-vitamins, particularly biotin, to the medium enhances antibiotic yield. []

Q9: Can ammonium succinate be used as a substitute for ammonium sulfate in protein crystallography?

A9: Yes, ammonium succinate has proven to be a viable alternative to ammonium sulfate for protein crystallization. []

Q10: How does ammonium succinate affect adenine nucleotide metabolism in aged rats?

A10: Studies show that aged rat livers exhibit lower total adenine nucleotide content compared to younger rats. [, ] While fasting or potassium succinate injection did not improve this, administration of ammonium succinate to aged rats normalized the adenine nucleotide pool in their livers. []

Q11: Are there any known effects of ammonium succinate on nitrogen fixation in bacteria?

A12: Research on Azotobacter chroococcum revealed that increasing ammonium ion concentrations, including those from ammonium succinate, led to a proportional repression of nitrogenase activity. [, ] This suggests that the presence of readily available nitrogen sources like ammonium succinate can inhibit biological nitrogen fixation in certain bacteria.

Q12: Does ammonium succinate influence microbial activity in soil environments?

A13: In a study on landfill cover soil, the addition of mitomycin C, a compound known to induce a viral shunt, led to increased levels of ammonium and succinate, potentially released from lysed cells. [] This observation suggests a potential link between viral activity, microbial lysis, and the release of specific compounds like ammonium succinate in the soil.

Q13: What is known about the safety profile of ammonium succinate?

A14: While ammonium succinate is generally recognized as safe for specific applications, more research is needed to fully elucidate its toxicological profile and potential long-term effects. []

Q14: What are the environmental implications of using ammonium succinate?

A15: The environmental impact of ammonium succinate requires further investigation. Its use in industrial processes and potential release into the environment necessitates assessments of its biodegradability and potential for ecotoxicological effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dimethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B1195233.png)

![2-Ethyl-4-(3-methyl-1-piperidinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B1195234.png)

![2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1195237.png)

![(9S,10S,11R,15S,18S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1195240.png)

![(2S)-2-[[[4-[[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl]amino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1195245.png)